Elimination of Premature Peptide Cleavage from 2-Chlorotrityl Resin
In contrast to standard monobenzyl-protected phosphoserine derivatives (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), which retain an acidic proton that catalyzes premature peptide cleavage from hyperacid-labile resins, Fmoc-Ser(PO(NHPr)2)-OH is a fully protected phosphodiamidate devoid of any residual acidic proton . Model studies indicate that this structural modification effectively eliminates acid-catalyzed cleavage during Fmoc SPPS .
| Evidence Dimension | Presence of Acidic Proton |
|---|---|
| Target Compound Data | 0 acidic protons (fully protected phosphodiamidate) |
| Comparator Or Baseline | Standard monobenzylphosphate derivatives (e.g., Fmoc-Ser(PO(OBzl)OH)-OH): 1 acidic proton |
| Quantified Difference | Acidic proton count reduced from 1 to 0 |
| Conditions | Fmoc SPPS on hyperacid-labile resins such as 2-chlorotrityl resin |
Why This Matters
For scientists employing 2-chlorotrityl or similar acid-labile resins, the use of Fmoc-Ser(PO(NHPr)2)-OH prevents loss of peptide from the solid support, ensuring higher yields of the desired phosphopeptide.
